Curcumine glucuronide

Vue d'ensemble

Description

Curcumin glucuronide is the major plasma metabolite of Curcumin . Curcumin, a dietary supplement and spice, is a chemoprevention agent, whose bioavailability is substantially decreased by metabolism . It can serve as an anticancer agent provided that its elimination can be controlled .

Synthesis Analysis

The optimal health benefits of curcumin are limited by its low solubility in water and corresponding poor intestinal absorption . Cyclodextrins can form inclusion complexes on a molecular basis with lipophilic compounds, thereby improving aqueous solubility, dispersibility, and absorption . A study investigated the bioavailability of a new γ-cyclodextrin curcumin formulation (CW8) and found it to significantly improve the absorption of curcuminoids in healthy humans .

Molecular Structure Analysis

Curcumin glucuronide has a molecular formula of C27H28O12 . Its average mass is 544.504 Da and its monoisotopic mass is 544.158081 Da .

Chemical Reactions Analysis

Curcumin undergoes two major pathways in metabolism: O-conjugation and reduction . The O-conjugation products are curcumin glucuronide and curcumin sulfate .

Physical and Chemical Properties Analysis

Curcumin glucuronide’s physical and chemical properties include a density of 1.5±0.1 g/cm3, boiling point of 838.7±65.0 °C at 760 mmHg, and vapour pressure of 0.0±3.3 mmHg at 25°C . It also has an enthalpy of vaporization of 127.7±3.0 kJ/mol and a flash point of 279.4±27.8 °C .

Applications De Recherche Scientifique

Propriétés anticancéreuses

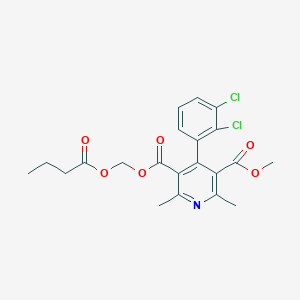

La curcumine glucuronide a été étudiée pour ses effets anticancéreux potentiels. La recherche suggère qu'elle pourrait inhiber la croissance des cellules cancéreuses et induire l'apoptose dans diverses lignées de cellules cancéreuses. La capacité du composé à moduler les voies de signalisation impliquées dans la prolifération et la survie cellulaire en fait un candidat prometteur pour la thérapie anticancéreuse {svg_1}.

Activité antioxydante

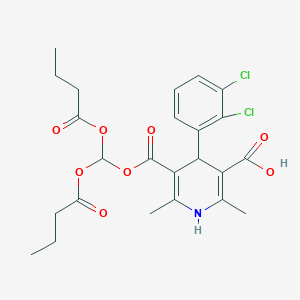

La capacité antioxydante de la this compound est significative en raison de sa capacité à neutraliser les radicaux libres et les espèces réactives de l'oxygène. Cette activité contribue à protéger les cellules du stress oxydatif, qui est impliqué dans la pathogenèse de nombreuses maladies, y compris les maladies neurodégénératives {svg_2}.

Effets anti-inflammatoires

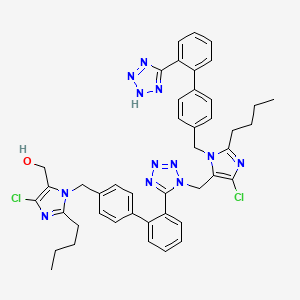

La this compound présente des propriétés anti-inflammatoires en inhibant la production de cytokines et de médiateurs pro-inflammatoires. Cela la rend utile dans le traitement des affections inflammatoires chroniques telles que l'arthrite et la maladie inflammatoire de l'intestin {svg_3}.

Effets neuroprotecteurs

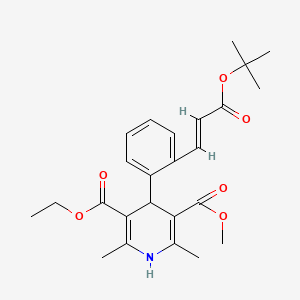

Des études ont montré que la this compound possède des effets neuroprotecteurs, potentiellement bénéfiques dans la gestion des maladies neurodégénératives comme la maladie d'Alzheimer et la maladie de Parkinson. Elle peut aider à réduire la neuroinflammation et à prévenir la perte neuronale {svg_4}.

Activité antimicrobienne

La this compound a démontré une activité antimicrobienne contre une variété de pathogènes, y compris les bactéries et les champignons. Sa capacité à perturber les membranes cellulaires microbiennes et à inhiber les facteurs de virulence contribue à son potentiel thérapeutique dans les maladies infectieuses {svg_5}.

Gestion du syndrome métabolique

La this compound peut jouer un rôle dans la gestion du syndrome métabolique en améliorant la sensibilité à l'insuline, en réduisant l'inflammation et en modulant le métabolisme lipidique. Cela pourrait être bénéfique pour prévenir et traiter des affections comme le diabète et l'obésité {svg_6}.

Chacune de ces applications est soutenue par des recherches en cours et met en évidence la nature multiforme de la this compound dans la recherche scientifique. Bien que le composé soit très prometteur, des études supplémentaires sont nécessaires pour comprendre pleinement ses mécanismes d'action et pour développer des systèmes d'administration efficaces qui améliorent sa biodisponibilité et son efficacité thérapeutique {svg_7} {svg_8} {svg_9}.

Mécanisme D'action

Target of Action

Curcumin glucuronide, a metabolite of curcumin, primarily targets multiple signaling molecules . It has been reported to interact with G protein-coupled receptor 55 (GPR55) , and modulate various signaling molecules such as pro-inflammatory cytokines, apoptotic proteins, NF–κB, cyclooxygenase-2, 5-LOX, STAT3, C-reactive protein, prostaglandin E 2, prostate-specific antigen, adhesion molecules, phosphorylase kinase, transforming growth factor-β, triglyceride, ET-1, creatinine, HO-1, AST, and ALT .

Mode of Action

Curcumin glucuronide interacts with its targets resulting in various changes. It acts as a scavenger of oxygen species, such as hydroxyl radical, superoxide anion, and singlet oxygen, and inhibits lipid peroxidation as well as peroxide-induced DNA damage . It mediates potent anti-inflammatory and anti-carcinogenic actions via modulating various signaling molecules . It also activates GPR55 as an agonist .

Biochemical Pathways

Curcumin glucuronide affects multiple biochemical pathways. It inhibits cell division and induces apoptosis by affecting signal transduction pathways . It also suppresses cell cycle arrest and cell proliferation . Furthermore, it modulates the p53 pathway by increasing p53 and p21 and repressing cdc2, and the retinoblastoma (RB) pathway via increasing CDKN2A/p16 and lowering phosphorylated RB .

Pharmacokinetics

The ADME properties of curcumin glucuronide greatly impact its bioavailability. Curcumin has poor solubility and poor absorption in the free form in the gastrointestinal tract, and it undergoes rapid biotransformation to inactive metabolites, including curcumin glucuronide . This greatly limits its utility as a health-promoting agent and dietary supplement. Recent advances in micro- and nano-formulations of curcumin have greatly enhanced absorption, resulting in desirable blood levels of the active forms of curcumin .

Result of Action

The molecular and cellular effects of curcumin glucuronide’s action are diverse. It exhibits antioxidant, anti-inflammatory, hypoglycemic, wound-healing, and antimicrobial activities . It also reduces the rate of cell division and induces apoptosis . Furthermore, it inhibits cellular proliferation by inducing G2/M cell cycle arrest .

Action Environment

Environmental factors can influence the action, efficacy, and stability of curcumin glucuronide. For instance, the balance between the keto and enol forms of curcumin depends on the polarity and pH of the solvent . Additionally, dietary intake can influence the effects of curcumin glucuronide

Orientations Futures

Recent advances in micro- and nano-formulations of curcumin with greatly enhanced absorption resulting in desirable blood levels of the active forms of curcumin now make it possible to address a wide range of potential applications . These forms of highly bioavailable curcumin now enable a broad spectrum of appropriate studies to be conducted .

Analyse Biochimique

Biochemical Properties

Curcumin glucuronide is formed through the process of glucuronidation, a major phase II metabolic reaction . This process involves the addition of a glucuronic acid group to curcumin, facilitated by uridine 5’-diphospho-glucuronosyltransferases (UGTs) . The formation of curcumin glucuronide increases the water solubility of curcumin, aiding in its excretion from the body .

Cellular Effects

The cellular effects of curcumin glucuronide are not as well-studied as those of curcumin. Curcumin itself has been shown to influence cell function by modulating various signaling pathways

Molecular Mechanism

Curcumin is known to bind directly to numerous signaling molecules, such as inflammatory molecules, protein kinase, protein reductase, histone acetyltransferase, histone deacetylase, glyoxalase I, xanthine oxidase, and others

Temporal Effects in Laboratory Settings

Curcumin itself is known to be unstable and reactive

Dosage Effects in Animal Models

Curcumin has been shown to have beneficial effects in animal models of various diseases

Metabolic Pathways

Curcumin undergoes two major metabolic pathways: O-conjugation and reduction . The O-conjugation products are curcumin glucuronide and curcumin sulfate, while the reduction products are tetrahydrocurcumin, hexahydrocurcumin, and octahydrocurcumin .

Transport and Distribution

Curcumin is known to be transported and distributed within cells via various transporters

Subcellular Localization

Curcumin has been shown to localize mainly with mitochondria and lysosomes within 30 minutes of administration, and with mitochondria and peroxisomes after 180 minutes

Propriétés

IUPAC Name |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-[(1E,6E)-7-(4-hydroxy-3-methoxyphenyl)-3,5-dioxohepta-1,6-dienyl]-2-methoxyphenoxy]oxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28O12/c1-36-20-11-14(5-9-18(20)30)3-7-16(28)13-17(29)8-4-15-6-10-19(21(12-15)37-2)38-27-24(33)22(31)23(32)25(39-27)26(34)35/h3-12,22-25,27,30-33H,13H2,1-2H3,(H,34,35)/b7-3+,8-4+/t22-,23-,24+,25-,27+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNSAVBGHRVFVNN-XSCLDSQRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC(=O)CC(=O)C=CC2=CC(=C(C=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/C(=O)CC(=O)/C=C/C2=CC(=C(C=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H28O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20747384 | |

| Record name | Curcumin glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20747384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

544.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

227466-72-0 | |

| Record name | Curcumin glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0227466720 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Curcumin glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20747384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Curcumin-4-O-beta-D-glucuronide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CURCUMIN GLUCURONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BE1PK7RL4M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((S)-3-((R)-1-ethoxy-1-oxo-4-phenylbutan-2-ylamino)-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)acetic acid hydrochloride](/img/structure/B601000.png)

phosphoryl]acetic acid](/img/structure/B601002.png)